molecular formula C10H4Cl2F3N B2938177 4,6-Dichloro-8-(trifluoromethyl)quinoline CAS No. 1065093-28-8

4,6-Dichloro-8-(trifluoromethyl)quinoline

Cat. No.: B2938177
CAS No.: 1065093-28-8
M. Wt: 266.04
InChI Key: IWEYJMRPOWUHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-8-(trifluoromethyl)quinoline is a research chemical . It has a molecular weight of 266.05 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H4Cl2F3N . The InChI code for this compound is 1S/C10H4Cl2F3N/c11-5-3-6-8(12)1-2-16-9(6)7(4-5)10(13,14)15/h1-4H .


Physical and Chemical Properties Analysis

The compound this compound has a molecular weight of 266.05 . It is recommended to be stored at ambient temperature .

Scientific Research Applications

  • Corrosion Inhibition : Quinoline derivatives, including those similar to 4,6-Dichloro-8-(trifluoromethyl)quinoline, have been studied for their properties as corrosion inhibitors. For instance, certain quinoline derivatives have demonstrated excellent inhibition properties for mild steel in hydrochloric acid solutions. These inhibitors are effective due to their adsorption on the metal surface, conforming to the Langmuir adsorption model (Lgaz et al., 2017).

  • Catalysis and Synthesis : Quinolines, including this compound, are used in catalytic processes. For example, chiral cationic ruthenium complexes have been employed for the enantioselective hydrogenation of quinolines, useful in synthesizing various biologically active tetrahydroquinolines (Wang et al., 2011).

  • Fluorescent Labeling : Derivatives of quinoline, like 8-(4,6-Dichloro-1,3,5-triazinylamino)quinoline (DTAQ), have been developed for fluorescent labeling of phenols, enabling the spectrofluorimetric determination of phenols in industrial wastewater (Su et al., 2001).

  • Photovoltaic Properties : Quinoline derivatives are also explored for their applications in organic-inorganic photodiode fabrication. Films of these derivatives have been used in heterojunction diodes, displaying photovoltaic properties under illumination (Zeyada et al., 2016).

  • Cancer Drug Discovery : Quinoline and its analogs are significant in cancer drug discovery due to their diverse biological and biochemical activities. They have shown effective anticancer activity and are used to synthesize molecules with medical benefits (Solomon & Lee, 2011).

  • Synthesis and Crystal Structure Analysis : Quinoline-based derivatives are subjects of extensive studies for their potential in nonlinear optical (NLO) research and biological applications. These compounds have been synthesized and analyzed using various techniques like NMR, FT-IR, and X-ray diffraction, providing insights into their electronic and NLO properties (Khalid et al., 2019).

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .

Properties

IUPAC Name

4,6-dichloro-8-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N/c11-5-3-6-8(12)1-2-16-9(6)7(4-5)10(13,14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEYJMRPOWUHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.